molecular formula C21H24O12 B13863611 methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate

methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate

Cat. No.: B13863611
M. Wt: 468.4 g/mol
InChI Key: GCFDADXDOSHULB-LVLAPLHYSA-N
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Description

1-Cyclohexenecarbonyl Chloride is an organic compound with the molecular formula C7H9ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of various derivatives used in pharmaceuticals and agrochemicals .

Preparation Methods

1-Cyclohexenecarbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-Cyclohexene-1-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The reaction is typically carried out at room temperature for about two hours, resulting in a high yield of the desired product .

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and consistent production of 1-Cyclohexenecarbonyl Chloride .

Chemical Reactions Analysis

1-Cyclohexenecarbonyl Chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, DMF, and dichloromethane. The major products formed from these reactions are amides, esters, and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Cyclohexenecarbonyl Chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Comparison with Similar Compounds

1-Cyclohexenecarbonyl Chloride can be compared to other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are reactive acylating agents, 1-Cyclohexenecarbonyl Chloride is unique due to its cyclohexene ring structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and derivatives .

Similar compounds include:

Properties

Molecular Formula

C21H24O12

Molecular Weight

468.4 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate

InChI

InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16?,17?,18?,21-/m1/s1

InChI Key

GCFDADXDOSHULB-LVLAPLHYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C

Origin of Product

United States

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